molecular formula C10H12BrF3N4O2 B10960514 4-bromo-1-methyl-N-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

4-bromo-1-methyl-N-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10960514
M. Wt: 357.13 g/mol
InChI Key: HKOYSFRLWUJKTE-UHFFFAOYSA-N
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Description

4-BROMO-1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, a methyl group, a morpholino group, and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the methyl group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.

    Incorporation of the morpholino group: This step involves the reaction of the intermediate compound with morpholine under suitable conditions.

    Addition of the trifluoromethyl group: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate amine or amide-forming reagent.

Industrial Production Methods

Industrial production of 4-BROMO-1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE may involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-BROMO-1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-BROMO-1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the morpholino group.

    1-Methyl-N-morpholino-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the bromine atom.

    4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

4-BROMO-1-METHYL-N-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its bromine, methyl, morpholino, and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C10H12BrF3N4O2

Molecular Weight

357.13 g/mol

IUPAC Name

4-bromo-2-methyl-N-morpholin-4-yl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C10H12BrF3N4O2/c1-17-7(6(11)8(15-17)10(12,13)14)9(19)16-18-2-4-20-5-3-18/h2-5H2,1H3,(H,16,19)

InChI Key

HKOYSFRLWUJKTE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)NN2CCOCC2

Origin of Product

United States

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